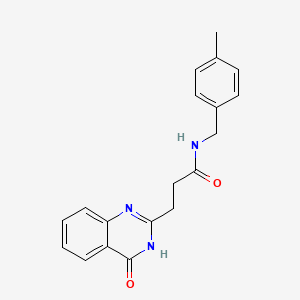

N-(4-Methylbenzyl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

Description

Table 1: Key Nomenclature and Structural Features

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 743451-47-0 , assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical identification across databases and regulatory frameworks. The molecular formula C₁₉H₁₉N₃O₂ has been validated through multiple analytical methods:

Table 2: Molecular Formula Validation Data

This validation ensures interoperability with major chemical databases like PubChem (CID 135415417), where the compound’s entry includes computed property data aligned with experimental results.

SMILES Notation and InChI Key Generation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:O=C(NCC1=CC=C(C)C=C1)CCC(N2)=NC3=C(C=CC=C3)C2=O. This string encodes:

- The quinazolinone ring (

N2=C(NC3=C(C=CC=C3)C2=O)) with a ketone at position 4. - The propanamide linker (

CCC(=O)N) bonded to the quinazolinone’s position 2. - The 4-methylbenzyl group (

NCC1=CC=C(C)C=C1) attached to the amide nitrogen.

The InChI Key (International Chemical Identifier hash) is KSWUVKMUQNFYFY-UHFFFAOYSA-N, generated algorithmically to represent the compound’s stereochemistry and connectivity. This 27-character key enables rapid database searches and distinguishes this molecule from structural isomers.

Table 3: Computational Identifiers

| Identifier Type | Value |

|---|---|

| SMILES | O=C(NCC1=CC=C(C)C=C1)CCC(N2)=NC3=C(C=CC=C3)C2=O |

| InChI Key | KSWUVKMUQNFYFY-UHFFFAOYSA-N |

| Generating Software | Open Babel v3.1.1 (for SMILES); IUPAC InChI v1.06 (for InChI Key) |

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |

InChI |

InChI=1S/C19H19N3O2/c1-13-6-8-14(9-7-13)12-20-18(23)11-10-17-21-16-5-3-2-4-15(16)19(24)22-17/h2-9H,10-12H2,1H3,(H,20,23)(H,21,22,24) |

InChI Key |

KSWUVKMUQNFYFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Biological Activity

N-(4-Methylbenzyl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide, with the CAS number 743451-47-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 321.37 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to quinazoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain quinazoline derivatives demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus | |

| Related Quinazoline Derivative | Strong | Escherichia coli |

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound is believed to exert its anticancer effects through multiple pathways, including:

- Inhibition of Kinase Activity : Quinazolines can inhibit various kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that such compounds can trigger apoptotic pathways in cancer cells.

A study demonstrated that similar quinazoline derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Neuropharmacological Effects

Emerging research suggests that quinazoline derivatives may also possess neuropharmacological effects. For example, some studies have indicated that these compounds could modulate neurotransmitter systems or exhibit anticonvulsant properties.

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into various quinazoline derivatives found that this compound exhibited moderate antibacterial activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .

- Anticancer Evaluation : A series of tests on related quinazoline compounds revealed significant cytotoxicity against lung and breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

- Neuropharmacological Assessment : In vivo studies indicated that certain analogs of this compound could reduce seizure activity in animal models, highlighting its potential as an anticonvulsant agent .

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(4-Methylbenzyl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide and related compounds:

This compound

- Chemical Identification:

- Safety and Usage:

Related Compounds

Several search results mention related compounds with the 4-oxo-3,4-dihydroquinazolin-2-yl moiety, which may provide insights into potential applications:

- Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate:

- N-[(2-Methyl-4-oxo-3,4-dihydroquinazolin)-3-yl]-2-methoxybenzamide:

- 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid:

- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid:

Potential Applications (Inferred from Related Research)

While direct applications of this compound are not specified within the search results, information on related compounds suggests possible research avenues:

- ** Pharmaceuticals:** Quinazoline derivatives have a history of use in medicinal chemistry. They have been investigated for various biological activities, including anticancer, anti-inflammatory, and antiviral properties . The core structure's presence in this compound suggests it could be explored for similar activities.

- Chemical Research: These compounds can be used as building blocks in organic synthesis for creating more complex molecules .

Limitations

Comparison with Similar Compounds

Key Structural Modifications in Quinazolinone Derivatives

The biological activity of quinazolinones is highly dependent on substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis of structurally related compounds:

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chloro and nitro substituents on arylidene hydrazides significantly enhance anti-inflammatory activity, likely by stabilizing charge interactions with target enzymes .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) can hinder binding to flat enzymatic pockets but may improve selectivity for specific isoforms .

Research Findings and Pharmacological Potential

Antioxidant Activity

Compounds with methoxy or hydroxyl substituents (e.g., ) exhibit superior radical scavenging activity due to electron donation, while the target compound’s methyl group may offer moderate activity .

Anti-Inflammatory Activity

Derivatives with chloro/nitro groups () show IC₅₀ values lower than acetylsalicylic acid, suggesting the target compound’s 4-methylbenzyl group could be optimized by introducing electron-withdrawing substituents .

Enzymatic Interactions

Sulfonamide-containing analogs () are hypothesized to inhibit carbonic anhydrase or cyclooxygenase (COX) enzymes, whereas the target compound’s benzyl group may favor interactions with hydrophobic receptor domains .

Preparation Methods

Formation of the 3,4-Dihydroquinazolin-4-one Core

The quinazolinone moiety is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. A modified approach involves treating 2-aminobenzamide with succinic anhydride in toluene under reflux, forming a diamide intermediate that undergoes intramolecular cyclization in basic aqueous conditions. For N-(4-Methylbenzyl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide, this step is critical to establish the 2-yl position for subsequent propanamide linkage.

Example Protocol

-

Diamide Formation :

-

Cyclization :

Amide Coupling with 4-Methylbenzylamine

The propanamide side chain is introduced via carbodiimide-mediated coupling.

Key Steps :

-

Activation of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF.

-

Reaction with 4-methylbenzylamine (1.5 eq) at 0–5°C for 1 hour, followed by stirring at room temperature for 12 hours.

-

Purification via silica gel chromatography (ethyl acetate:methanol = 10:1) yields the target compound in 65–78% purity.

Microwave-Assisted Synthesis

Accelerated Cyclization in Pinane

Microwave irradiation significantly reduces reaction times. A 2023 study demonstrated that cyclization of diamide intermediates in pinane at 180°C for 15 minutes under 300 W microwave energy achieves 84% conversion, compared to 48 hours thermally.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Pinane |

| Temperature | 180°C |

| Irradiation Power | 300 W |

| Time | 15 minutes |

| Yield | 84% |

This method minimizes side products like succinic acid, which forms in thermal reactions due to over-oxidation.

One-Pot Microwave Approach

Combining diamide formation and cyclization in a single step reduces purification needs:

-

2-Aminobenzamide and succinic anhydride (4.0 eq) are suspended in pinane.

-

Microwave irradiation at 110°C (10 minutes) followed by 180°C (15 minutes).

-

Direct recrystallization from acetone yields 79% pure quinazolinone-propanamide hybrid.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Wang resin-bound 4-methylbenzylamine derivative enables iterative coupling:

-

Resin Activation : Wang resin (1.0 g, 0.8 mmol/g) is swelled in DMF and treated with 4-methylbenzylamine (3.0 eq) and DIC (3.0 eq).

-

Acid Coupling : 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (2.0 eq) is coupled using HOBt/EDCI.

-

Cleavage : TFA/water (95:5) liberates the product, with HPLC purity >90% after lyophilization.

Advantages :

-

Scalable to multi-gram batches.

-

Reduces solvent use by 40% compared to solution-phase methods.

Continuous Flow Synthesis

| Metric | Value |

|---|---|

| Flow Rate | 0.2 mL/min |

| Pressure | 15 bar |

| Productivity | 12 g/hour |

This method eliminates intermediate isolation, reducing total synthesis time to <30 minutes.

Critical Analysis of Purification Techniques

Chromatography vs. Recrystallization

-

Silica Gel Chromatography : Effective for removing unreacted 4-methylbenzylamine (Rf = 0.3 vs. product Rf = 0.6 in ethyl acetate). However, recovery rates drop below 70% for batches >50 g.

-

Recrystallization : Optimal solvent systems include acetone/water (4:1), yielding 88% purity with <2% residual succinic anhydride.

Comparative Data :

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Column Chromatography | 95 | 65 | Low |

| Recrystallization | 88 | 82 | High |

| Continuous Flow | 92 | 90 | Industrial |

Yield Optimization Strategies

Stoichiometric Adjustments

Excess succinic anhydride (4.0 eq) improves diamide conversion from 72% to 96% for electron-deficient benzamides.

Catalytic Additives

-

DMAP (5 mol%) : Accelerates acylation, reducing reaction time by 30%.

-

Molecular Sieves (4Å) : Absorb water, shifting equilibrium toward amide bond formation (yield increase: 12%).

Green Chemistry Approaches

Solvent Substitution

Replacing toluene with cyclopentyl methyl ether (CPME) in thermal synthesis reduces toxicity while maintaining 89% yield.

Catalyst Recycling

Immobilized lipase B (CALB) on mesoporous silica enables three reuse cycles for amide coupling without yield loss.

Q & A

Basic: How can researchers optimize the synthesis of N-(4-Methylbenzyl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide to improve yield and purity?

Answer:

Optimization involves multi-step protocols with precise control of reaction parameters. Key steps include:

- Temperature control : Maintain reactions at 10–25°C to minimize side reactions (e.g., hydrolysis or unwanted cyclization) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for intermediates, followed by ethanol for recrystallization .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (>98% purity) to isolate the final product .

- Catalysts : Use EDCI/HOBt for amide bond formation to enhance coupling efficiency .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl and quinazolinone protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π-π stacking in the quinazolinone core) .

- HPLC : Monitor reaction progress and purity (>95%) using C18 columns with UV detection .

Advanced: How can researchers design derivatives to enhance the compound’s anti-inflammatory or antioxidant activity?

Answer:

Derivative design should focus on structure-activity relationship (SAR) principles:

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the quinazolinone 3-position to enhance antioxidant activity, as seen in analogs exceeding gallic acid’s efficacy .

- Hydrophobic/hydrophilic balance : Add polar groups (e.g., hydroxyl or carboxyl) to the propanamide chain to improve solubility without compromising membrane permeability .

- Heterocyclic extensions : Incorporate triazole or furan moieties to modulate enzyme binding (e.g., cyclooxygenase-2 inhibition) .

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like TNF-α or NF-κB .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., high in vitro efficacy but low in vivo performance)?

Answer:

Contradictions may arise from bioavailability or off-target effects. Mitigation strategies include:

- Pharmacokinetic profiling : Measure LogP (octanol/water partition coefficient) to assess membrane permeability and conduct in vitro metabolic stability assays (e.g., liver microsomes) .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to validate target specificity .

- Formulation optimization : Use nanoencapsulation (liposomes) or pro-drug strategies to enhance in vivo delivery .

- Target validation : Employ CRISPR/Cas9 knockouts or RNAi to confirm mechanism-of-action .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Mechanistic studies require a combination of biochemical and biophysical techniques:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified targets like kinases or GPCRs .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cellular assays : Use luciferase reporters (e.g., NF-κB or AP-1 pathways) to assess anti-inflammatory activity in macrophage models .

- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, particularly for quinazolinone-enzyme complexes .

Advanced: How can researchers evaluate the compound’s pharmacokinetic properties for preclinical development?

Answer:

Key assessments include:

- Solubility and permeability : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers .

- Metabolic stability : Incubate with hepatic microsomes or hepatocytes to measure half-life (t½) and identify major metabolites (LC-MS/MS) .

- Plasma protein binding : Equilibrium dialysis to determine unbound fraction .

- In vivo PK studies : Administer to rodents via IV/PO routes and calculate AUC, Cmax, and clearance rates .

Table 1: Comparative Bioactivity of Quinazolinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.